3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring substituted with phenyl and naphthalen-1-ylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-(naphthalen-1-ylmethoxy)benzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets through its aromatic and aldehyde functional groups. These interactions may involve binding to proteins or nucleic acids, leading to changes in their function or activity. The specific pathways involved would depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(naphthalen-1-ylmethoxy)benzaldehyde:
1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Contains a methoxy group on the phenyl ring instead of the naphthalen-1-ylmethoxy group, leading to different chemical and biological properties.
Uniqueness
The presence of both the naphthalen-1-ylmethoxy and phenyl groups in 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde provides a unique combination of structural features that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Biological Activity
3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.
The compound is synthesized through multi-step organic reactions, primarily involving the reaction of 4-(naphthalen-1-ylmethoxy)benzaldehyde with phenylhydrazine. This process forms a hydrazone that is subsequently cyclized to create the pyrazole ring. Typical solvents used in this synthesis include ethanol or methanol, often requiring heating to facilitate cyclization.
Chemical Structure
Property | Description |
---|---|
IUPAC Name | 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |
Molecular Formula | C27H20N2O2 |
Molecular Weight | 420.46 g/mol |
InChI Key | NDUIGOROWQBJPL-UHFFFAOYSA-N |
The precise mechanism of action for this compound remains partially understood. It is believed to interact with various biological targets through its aromatic and aldehyde functional groups, potentially binding to proteins or nucleic acids, leading to alterations in their function . This interaction may initiate various biochemical pathways that contribute to its observed biological activities.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related pyrazole compounds against a spectrum of pathogens, including bacteria and fungi. For instance, compounds derived from pyrazole structures have shown inhibition against E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .
Anti-inflammatory Effects
Several studies have reported anti-inflammatory activities associated with pyrazole derivatives. For example, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory conditions .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Pyrazole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, certain analogs demonstrated promising results in inhibiting the proliferation of breast cancer cells .
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of E. coli, Aspergillus niger | |
Anti-inflammatory | Reduction in TNF-α and IL-6 levels | |
Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives found that compounds similar to this compound exhibited significant antimicrobial activity against Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL for effective strains .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers evaluated the anti-inflammatory effects of related pyrazoles using an animal model. The results indicated that administration of these compounds led to a marked decrease in paw edema in rats induced by carrageenan, demonstrating their potential as COX inhibitors .
Properties
IUPAC Name |
3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2/c30-18-23-17-29(24-10-2-1-3-11-24)28-27(23)21-13-15-25(16-14-21)31-19-22-9-6-8-20-7-4-5-12-26(20)22/h1-18H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUIGOROWQBJPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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